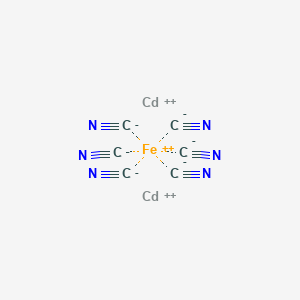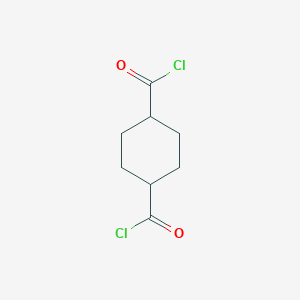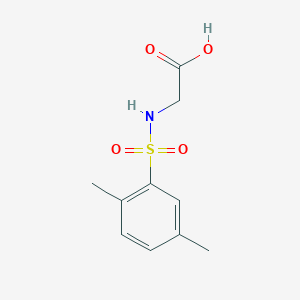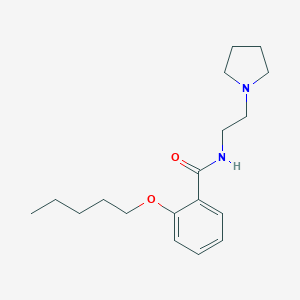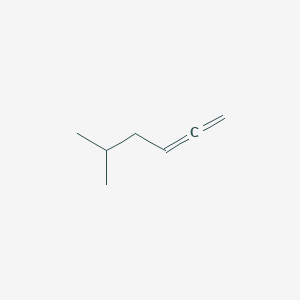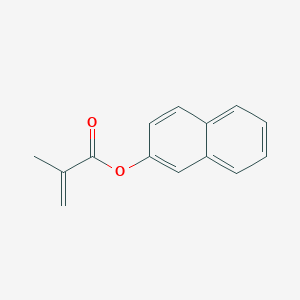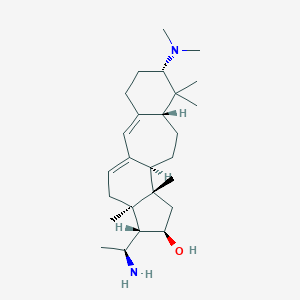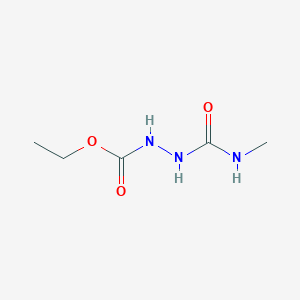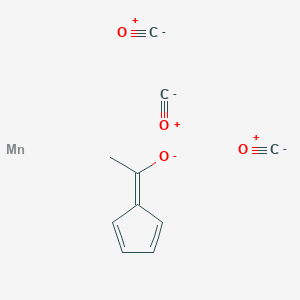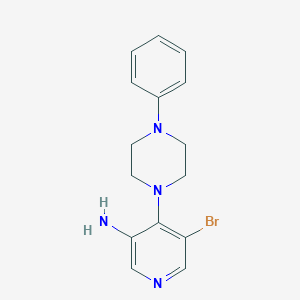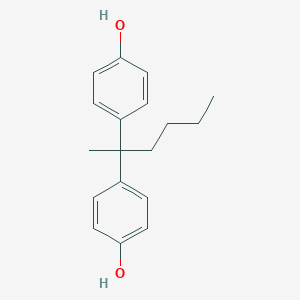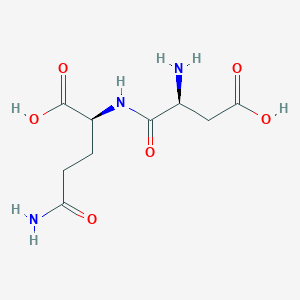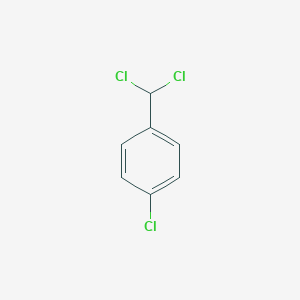![molecular formula C8H9N3 B084587 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 14356-75-3](/img/structure/B84587.png)
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine (DMPP) is a heterocyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. DMPP is a bicyclic compound that contains both a pyrrole and pyrimidine ring, making it a versatile molecule for various research applications.
作用機序
The exact mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is not fully understood. However, it is believed that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine intercalates into DNA and RNA molecules, leading to changes in their structure and function. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to inhibit the activity of topoisomerase I and II, which are enzymes involved in DNA replication and repair.
生化学的および生理学的効果
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can induce apoptosis in cancer cells, making it a potential anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been shown to have antimicrobial activity against various bacteria and fungi. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been shown to have antioxidant activity, which may be useful in preventing oxidative damage in cells.
実験室実験の利点と制限
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has several advantages for lab experiments. It is relatively easy to synthesize, and its fluorescent properties make it a useful tool for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also shown promising anticancer activity, making it a potential candidate for developing new anticancer drugs. However, there are some limitations to using 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine in lab experiments. Its low solubility in water can make it challenging to work with, and its potential toxicity needs to be carefully considered.
将来の方向性
There are several future directions for 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine research. One potential area of research is the development of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine derivatives with improved solubility and toxicity profiles. Additionally, further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use as an anticancer agent. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can also be used as a starting material for synthesizing other heterocyclic compounds with potential biological activity, making it a valuable tool for drug discovery research.
Conclusion:
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is a versatile heterocyclic compound with potential applications in various scientific research fields. Its fluorescent properties make it a useful tool for detecting nucleic acids, and its potential anticancer and antimicrobial activity make it a promising candidate for drug discovery research. Further studies are needed to fully understand the mechanism of action of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine and its potential use in various scientific research fields.
合成法
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can be synthesized using various methods, including the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione or by reacting 2,6-diaminopyrimidine with 1,3-dibromopropane. Another method involves the reaction of 2,6-diaminopyrimidine with 2,4-pentanedione followed by a cyclization reaction. The yield of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine synthesis varies depending on the method used, with yields ranging from 20% to 80%.
科学的研究の応用
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used in various scientific research applications. One of the significant applications of 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine is as a fluorescent probe for detecting nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine can intercalate into DNA and RNA molecules, making it a useful tool for detecting and studying nucleic acids. 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has also been used as a building block for synthesizing other heterocyclic compounds with potential biological activity. Additionally, 2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine has been used as a starting material for synthesizing pyrrolo[2,3-d]pyrimidine derivatives, which have shown promising anticancer activity.
特性
IUPAC Name |
2,7-dimethylpyrrolo[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-9-5-7-3-4-11(2)8(7)10-6/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLIPOGPNGOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2C=CN(C2=N1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Dimethyl-7H-pyrrolo[2,3-d]pyrimidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

